molecular formula C23H30ClNO2 B12481391 N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine

N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine

Cat. No.: B12481391
M. Wt: 387.9 g/mol
InChI Key: DLVYRCLRMKPFKD-UHFFFAOYSA-N
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Description

N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE is a complex organic compound characterized by its unique structure, which includes a cyclohexanamine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the substituted benzyl chloride: This involves the chlorination of a suitable benzyl precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, potentially altering cellular processes or signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE: can be compared with other substituted cyclohexanamines or benzylamines, which may have similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]cyclohexanamine

InChI

InChI=1S/C23H30ClNO2/c1-3-26-22-14-19(15-25-20-7-5-4-6-8-20)13-21(24)23(22)27-16-18-11-9-17(2)10-12-18/h9-14,20,25H,3-8,15-16H2,1-2H3

InChI Key

DLVYRCLRMKPFKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC3=CC=C(C=C3)C

Origin of Product

United States

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